![molecular formula C24H23N7O2 B2357741 (4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1206995-75-6](/img/structure/B2357741.png)
(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
Scientific Research Applications
Acetylcholinesterase Inhibitors
This compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key drug target to increase acetylcholine levels, which is particularly relevant in the treatment of Alzheimer’s disease .
Butyrylcholinesterase Inhibitors
In addition to acetylcholinesterase, the compound has also been evaluated for its inhibitory effects on butyrylcholinesterase (BChE) . BChE is another enzyme that plays a role in cholinergic transmission, and its inhibition can also contribute to increased acetylcholine levels .
Alzheimer’s Disease Treatment
The compound’s potential as an acetylcholinesterase and butyrylcholinesterase inhibitor makes it a candidate for the treatment of Alzheimer’s disease . Alzheimer’s disease is a neurodegenerative disease characterized by a decrease in cholinergic transmission, impairing cognitive functions .
Antitumor and Cytotoxic Activity
Thiazole derivatives, which include this compound, have been studied for their antitumor and cytotoxic activity . This makes them potential candidates for the development of new anticancer drugs .
Phosphodiesterase 3 Inhibition
The compound has been evaluated for its ability to inhibit phosphodiesterase 3 (PDE3) . PDE3 inhibitors have been used in the treatment of heart failure and other cardiovascular conditions .
Vasodilatory Activity
Some derivatives of the compound have been reported to exhibit vasodilatory activity . This could make them useful in the treatment of conditions such as hypertension .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE enzymes, inhibiting their activity . This inhibition increases the levels of acetylcholine in the brain, which can help improve cognitive functions . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
The compound affects the cholinergic transmission pathway by inhibiting AChE and BChE enzymes . This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission and potentially improve cognitive functions .
Result of Action
The inhibition of AChE and BChE enzymes by the compound leads to increased acetylcholine levels . This can result in enhanced cholinergic transmission, which may improve cognitive functions . The compound has shown promising results in in vitro studies, demonstrating significant inhibitory activity against these enzymes .
Future Directions
properties
IUPAC Name |
[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O2/c1-33-20-9-7-18(8-10-20)21-11-12-23(27-26-21)29-13-15-30(16-14-29)24(32)22-17-25-31(28-22)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDVZFVTXBHTBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone |
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